Tetraethylammonium benzoate

Catalog No.
S1515096
CAS No.
16909-22-1
M.F
C15H25NO2
M. Wt
251.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium benzoate

CAS Number

16909-22-1

Product Name

Tetraethylammonium benzoate

IUPAC Name

tetraethylazanium;benzoate

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

CIFIGXMZHITUAZ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-]

The exact mass of the compound Tetraethylammonium benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium benzoate (TEABz) is a quaternary ammonium salt combining a moderately lipophilic tetraethylammonium cation with a benzoate anion. Commercially procured for its dual functionality, it serves as a highly effective phase-transfer catalyst (PTC) and a supporting electrolyte in non-aqueous electrochemistry. Unlike simple inorganic benzoates, TEABz exhibits exceptional solubility in both water and a wide range of aprotic organic solvents such as gamma-butyrolactone and acetone. This balanced solubility profile, coupled with its ability to provide fully dissociated, nucleophilic benzoate anions in organic media, makes it a critical reagent for biphasic organic synthesis, supramolecular host-guest binding, and the formulation of high-conductivity electrolyte solutions for electrolytic capacitors .

Substituting TEABz with alternative benzoate salts or different quaternary ammonium cations frequently leads to process failure. Inorganic alternatives like sodium benzoate are completely insoluble in aprotic organic solvents, rendering them useless for homogeneous non-aqueous catalysis or electrochemistry. Simple amine salts, such as ammonium benzoate or triethylammonium benzoate, fail to fully dissociate in organic media, remaining locked as tightly associated ion pairs that drastically reduce electrical conductivity and eliminate the nucleophilic availability of the benzoate anion [1]. Conversely, substituting with bulkier quaternary salts like tetrabutylammonium benzoate (TBABz) alters the partition coefficient, driving the salt too strongly into the organic phase and disrupting the delicate hydrophilic-lipophilic balance required for efficient phase-transfer catalysis [2].

Electrochemical Conductivity in Aprotic Solvents

In non-aqueous electrochemical applications, the choice of cation dictates the conductivity of the electrolyte solution. When dissolved at 20% by weight in gamma-butyrolactone (GBL) at 25°C, Tetraethylammonium benzoate achieves a high electrical conductivity of 8.4 mS/cm. In stark contrast, the closely related tertiary amine salt, triethylammonium benzoate, yields a poor conductivity of only 0.8 mS/cm under identical conditions [1]. This order-of-magnitude difference demonstrates that the fully quaternized tetraethylammonium cation is essential for maintaining ionic mobility and minimizing ion pairing in aprotic capacitor formulations.

Evidence DimensionElectrical conductivity in gamma-butyrolactone (20 wt%, 25°C)
Target Compound Data8.4 mS/cm
Comparator Or BaselineTriethylammonium benzoate (0.8 mS/cm)
Quantified Difference>10-fold higher conductivity
Conditions20 wt% solute in gamma-butyrolactone at 25°C

This massive conductivity advantage makes TEABz the mandatory choice over tertiary amine salts when formulating electrolytes for high-performance capacitors or voltammetry.

Ion-Pair Dissociation and Free Anion Availability in Organic Media

The utility of a benzoate salt in aprotic organocatalysis depends entirely on the availability of the free, unassociated benzoate anion. Electrophoretic NMR studies in dry acetone reveal that Tetraethylammonium benzoate maintains a significant fraction of free, dissociated ions (0.30 to 0.45). By comparison, ammonium benzoate exhibits a free ion fraction approaching zero (pair fraction ~0.99), migrating as neutral, tightly bound ion pairs [1]. Because the benzoate in ammonium benzoate is locked in an ion pair, it is completely unavailable for nucleophilic attack or host-guest binding, making TEABz strictly necessary for reactions requiring 'naked' benzoate anions in organic solvents.

Evidence DimensionFraction of free (dissociated) ions in acetone
Target Compound Data0.30 to 0.45 free ion fraction
Comparator Or BaselineAmmonium benzoate (~0.0 free ion fraction; ~0.99 ion pair fraction)
Quantified DifferenceAbsolute transition from completely associated to highly dissociated
ConditionsElectrophoretic NMR in dry acetone-d6 at 298.2 K

Procuring TEABz ensures the benzoate anion is chemically available for catalysis or binding in non-polar solvents, whereas simple ammonium salts are inert.

Molar Efficiency and Partitioning in Phase-Transfer Catalysis

For phase-transfer catalysis (PTC), the catalyst must partition effectively between aqueous and organic phases without becoming irreversibly trapped. Tetraethylammonium benzoate possesses a molecular weight of 251.36 g/mol and an intermediate lipophilicity. Its common substitute, tetrabutylammonium benzoate (TBABz), has a significantly higher molecular weight of 363.58 g/mol and extreme lipophilicity [1]. The lower molecular weight of TEABz provides approximately 45% more moles of active benzoate per gram procured. Furthermore, the intermediate lipophilicity of the tetraethyl cation prevents the catalyst from partitioning too strongly into the organic phase, ensuring efficient shuttling of the benzoate anion across the biphasic boundary.

Evidence DimensionMolar density and lipophilicity balance
Target Compound DataMW 251.36 g/mol (intermediate lipophilicity)
Comparator Or BaselineTetrabutylammonium benzoate (MW 363.58 g/mol, high lipophilicity)
Quantified Difference~45% more moles of active catalyst per gram for TEABz
ConditionsAqueous-organic biphasic reaction systems

TEABz provides superior atom economy and prevents organic-phase catalyst trapping, optimizing yields and cost-efficiency in industrial biphasic synthesis.

Non-Aqueous Electrolytes for Capacitors and Voltammetry

Directly downstream of its superior conductivity profile (8.4 mS/cm in GBL), TEABz is the preferred supporting electrolyte for electrolytic capacitors and benchtop cyclic voltammetry in aprotic solvents. Its fully quaternized structure resists ion pairing, ensuring high ionic mobility and a wide electrochemical window without the severe conductivity drop-offs seen in tertiary amine salts[1].

Biphasic Phase-Transfer Catalysis (PTC)

Leveraging its optimized hydrophilic-lipophilic balance and high molar efficiency compared to tetrabutylammonium analogs, TEABz is ideal for shuttling nucleophiles across aqueous-organic boundaries. It is widely procured for industrial esterifications, alkylations, and acid-base neutralizations where the catalyst must rapidly cycle between phases without becoming trapped in the organic layer [2].

Organocatalysis and Supramolecular Anion Binding

Because TEABz successfully dissociates in organic solvents like acetone—unlike ammonium benzoate, which remains locked as an inert ion pair—it is the reagent of choice for providing 'naked' benzoate anions. This makes it critical for supramolecular host-guest binding studies and metal-free organocatalytic ring-opening polymerizations (ROP) where a highly nucleophilic, unassociated carboxylate is required [3].

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16909-22-1

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, benzoate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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